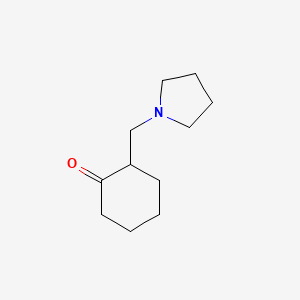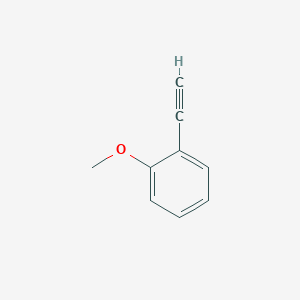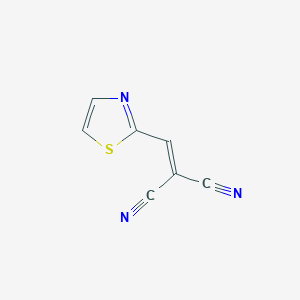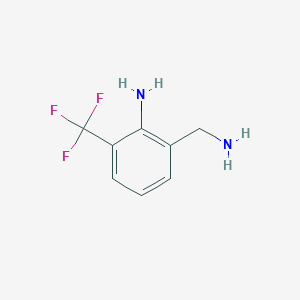
2-(Pyrrolidin-1-ylmethyl)cyclohexanone
Descripción general
Descripción
2-(Pyrrolidin-1-ylmethyl)cyclohexanone is a chemical compound that features a cyclohexanone ring substituted with a pyrrolidin-1-ylmethyl group. This compound is of interest due to its diverse applications in scientific research and potential utility in various fields, including chemistry, biology, and medicine.
Mecanismo De Acción
Target of Action
The primary target of 2-(Pyrrolidin-1-ylmethyl)cyclohexanone is the soluble ST2 (sST2) receptor . This receptor plays a crucial role in the prognosis of graft-versus-host disease (GVHD), a major risk associated with hematopoietic cell transplantation (HCT) . The upregulation of sST2 is a key clinical biomarker for GVHD and has been identified as a potential therapeutic target for the disease .
Mode of Action
This compound, also known as XY52, acts as an inhibitor of the ST2 receptor . It exhibits improved in vitro and in vivo inhibitory activity and metabolic stability . XY52 inhibits the proliferation of pro-inflammatory T cells while increasing regulatory T cells .
Biochemical Pathways
The action of XY52 affects the immune response pathway. By inhibiting the ST2 receptor, it modulates the balance between pro-inflammatory and regulatory T cells . This modulation can alleviate the progression of GVHD, which is characterized by an overactive immune response .
Pharmacokinetics
The compound is reported to have improved metabolic stability , which could potentially enhance its bioavailability.
Result of Action
The inhibition of the ST2 receptor by XY52 leads to a decrease in the levels of sST2 and IFN-γ in the plasma, as well as a reduction in GVHD scores . This results in prolonged survival in a clinically relevant GVHD model .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-1-ylmethyl)cyclohexanone typically involves the reaction of cyclohexanone with pyrrolidine in the presence of a suitable catalyst. One common method includes the use of a base such as sodium hydride to deprotonate the pyrrolidine, followed by nucleophilic addition to the carbonyl group of cyclohexanone. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Pyrrolidin-1-ylmethyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyrrolidine ring can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Cyclohexanone derivatives or carboxylic acids.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
2-(Pyrrolidin-1-ylmethyl)cyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a scaffold in drug design.
Industry: Utilized in the development of new materials and chemical processes
Comparación Con Compuestos Similares
Pyrrolidine: A simpler structure with a five-membered nitrogen-containing ring.
Cyclohexanone: A six-membered ring with a ketone group, lacking the pyrrolidine substitution.
Pyrrolidin-2-one: A lactam structure with a similar nitrogen-containing ring.
Uniqueness: 2-(Pyrrolidin-1-ylmethyl)cyclohexanone is unique due to the combination of the cyclohexanone and pyrrolidine moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, distinguishing it from simpler analogs .
Propiedades
IUPAC Name |
2-(pyrrolidin-1-ylmethyl)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c13-11-6-2-1-5-10(11)9-12-7-3-4-8-12/h10H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMBMJRXFBLNMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)CN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















